N,N-Dideuterioaniline
Overview
Description
N,N-Dideuterioaniline is a deuterated derivative of aniline, where the hydrogen atoms on the nitrogen are replaced with deuterium. This substitution enhances the compound’s stability and alters its physicochemical properties, making it a valuable tool in scientific research. Aniline itself is a widely used chemical in the pharmaceutical, dye, and polymer industries.
Scientific Research Applications
N,N-Dideuterioaniline has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of aniline derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of deuterated polymers and dyes, which have enhanced stability and performance.
Future Directions
Mechanism of Action
Target of Action
It’s important to note that the term ‘target’ is often used to describe the specific molecular entity (protein, rna molecule, etc) that a drug interacts with to initiate a biological response . The mechanism of action (MoA) is often used synonymously with ‘target,’ although some investigators reserve this term to describe the drug’s action at a higher level of biological complexity .
Mode of Action
It’s worth noting that the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . This can involve a variety of processes, from inhibiting enzyme activity to modulating cell signaling systems.
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell, and a compound can affect these pathways in various ways, leading to downstream effects .
Pharmacokinetics
Pharmacokinetics describes the time course of drug concentrations that are attained in different locations in the body following drug administration . It involves the study of the dynamic changes in absorption, distribution, metabolism, and excretion (ADME) of drugs
Result of Action
The result of a compound’s action often involves changes at the molecular and cellular level, which can include alterations in cell signaling, gene expression, or cellular metabolism .
Action Environment
These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
Biochemical Analysis
Cellular Effects
The effects of N,N-Dideuterioaniline on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise molecular mechanisms of action of this compound are complex and are currently being studied in detail.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are of great interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dideuterioaniline can be synthesized through the deuteration of aniline. This process involves substituting the hydrogen atoms in aniline with deuterium. The preparation methods can be classified into two types:
Direct Synthesis with Perdeuterated Reactants: This method uses perdeuterated solvents, reagents, catalysts, and atmosphere, which increases the production cost but affords highly pure deuterides.
Deuteration of Corresponding Hydrides: This method involves substituting the hydrogen atoms in the corresponding hydrides with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves the direct high-temperature deuteration method, where deuterium gas reacts with aniline at high temperatures. This method is efficient, scalable, and introduces fewer impurities .
Chemical Reactions Analysis
N,N-Dideuterioaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Major Products:
This compound N-oxides: Formed through oxidation reactions.
Deuterated Amines: Formed through reduction reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
N,N-Dideuterioaniline can be compared with other deuterated aniline derivatives, such as:
N,N-Diethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with ethyl groups.
N,N-Dimethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with methyl groups.
Uniqueness: this compound is unique due to its deuterium substitution, which enhances its stability and alters its physicochemical properties. This makes it a valuable tool in scientific research, particularly in studies involving stable isotope-labeled compounds.
Properties
IUPAC Name |
N,N-dideuterioaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892853 | |
Record name | (~2~H_2_)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.